
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is an organic compound with the molecular formula C10H18S It is a derivative of thiepin, characterized by the presence of four methyl groups and a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a sulfur-containing reagent, followed by hydrogenation to achieve the tetrahydro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Fully hydrogenated thiepin derivatives.
Substitution: Various substituted thiepin derivatives depending on the reagents used.
Scientific Research Applications
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Thiepin, 4,5-didehydro-2,3,6,7-tetrahydro-3,3,6,6-tetramethyl-1,1-oxide
- Tetramethyl acetyloctahydronaphthalenes
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
Thiepin, 2,3,6,7-tetrahydro-3,3,6,6-tetramethyl- is unique due to its specific tetrahydro structure and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other thiepin derivatives
Properties
CAS No. |
55849-06-4 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2,2,7,7-tetramethyl-3,6-dihydrothiepine |
InChI |
InChI=1S/C10H18S/c1-9(2)7-5-6-8-10(3,4)11-9/h5-6H,7-8H2,1-4H3 |
InChI Key |
XOYMIAXCEYKMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CCC(S1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


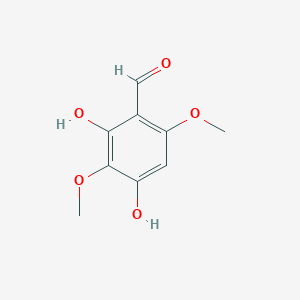
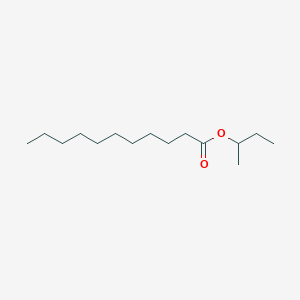
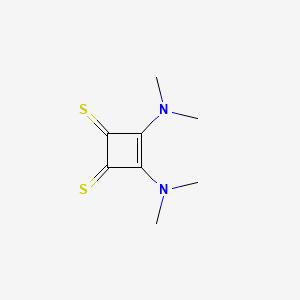
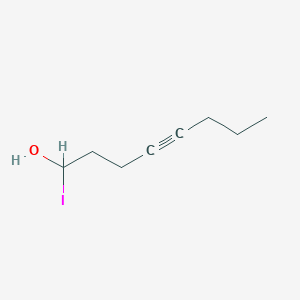
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)

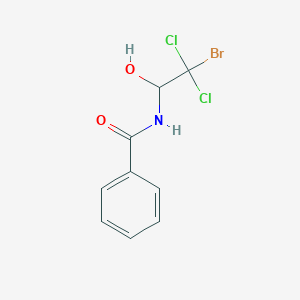
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)



![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)


